N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421452-77-8
VCID: VC11897257
InChI: InChI=1S/C16H13ClN4OS/c1-10-14(9-20-15(22)13-8-18-6-7-19-13)23-16(21-10)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,20,22)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide

CAS No.: 1421452-77-8

Cat. No.: VC11897257

Molecular Formula: C16H13ClN4OS

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide - 1421452-77-8

Specification

CAS No. 1421452-77-8
Molecular Formula C16H13ClN4OS
Molecular Weight 344.8 g/mol
IUPAC Name N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C16H13ClN4OS/c1-10-14(9-20-15(22)13-8-18-6-7-19-13)23-16(21-10)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,20,22)
Standard InChI Key BOODCAIFCYFMSW-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining thiazole and pyrazine derivatives. A common approach includes:

  • Formation of the Thiazole Ring:

    • Reacting a thiourea derivative with a halogenated ketone under Hantzsch conditions.

    • Example: 2-chlorophenacyl bromide reacting with thiourea to form the thiazole core.

  • Attachment of the Pyrazine Moiety:

    • A coupling reaction using pyrazine-2-carboxylic acid or its derivatives.

    • Activation of the carboxylic acid (e.g., via carbodiimides) facilitates amide bond formation with the thiazole derivative.

  • Purification and Characterization:

    • Techniques such as recrystallization or chromatography.

    • Structural confirmation via spectroscopy (e.g., IR, NMR, MS).

General Reaction Scheme:

Thiazole Derivative+Activated Pyrazine Carboxylic AcidTarget Compound+By-products\text{Thiazole Derivative} + \text{Activated Pyrazine Carboxylic Acid} \rightarrow \text{Target Compound} + \text{By-products}

Spectroscopic Characterization

Spectroscopic methods are crucial for confirming the structure of this compound:

Infrared (IR) Spectroscopy:

  • C=O Stretch (Amide): ~1650 cm1^{-1}

  • N-H Stretch (Amide): ~3300 cm1^{-1}

  • C-Cl Stretch: ~700 cm1^{-1}

Nuclear Magnetic Resonance (NMR):

  • 1^{1}1H NMR: Signals corresponding to aromatic protons and methyl groups.

  • 13^{13}13C NMR: Peaks for carbon atoms in aromatic rings and amide carbonyl.

Mass Spectrometry (MS):

  • Molecular ion peak at m/z318m/z \approx 318, confirming molecular weight.

Biological Activity

Thiazole derivatives are known for their wide-ranging biological activities. While specific data for this compound is unavailable in the provided sources, compounds with similar structures exhibit:

  • Antibacterial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to interaction with bacterial enzymes or membranes.

  • Antitumor Potential:

    • Thiazole-based compounds often inhibit cancer cell proliferation by targeting specific enzymes or DNA synthesis pathways.

  • Anti-inflammatory Properties:

    • Likely due to inhibition of pro-inflammatory mediators such as COX enzymes.

Potential Applications

Given its structural features, this compound may find applications in:

  • Pharmaceuticals:

    • Development of antimicrobial or anticancer agents.

    • Optimization for improved bioavailability and target specificity.

  • Chemical Research:

    • As a scaffold for designing novel derivatives with enhanced biological activity.

  • Material Science:

    • Potential use in creating functional materials due to its aromatic and heterocyclic nature.

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